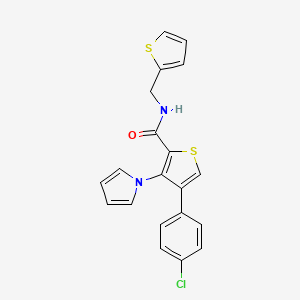
4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H15ClN2OS2 and its molecular weight is 398.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide is a synthetic organic molecule belonging to the class of thiophene derivatives. These derivatives are recognized for their diverse biological activities and potential applications in medicinal chemistry. This article aims to provide an in-depth analysis of the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
The molecular formula of the compound is C22H17ClN2OS, with a molecular weight of approximately 382.89 g/mol. The structure includes a thiophene ring, a pyrrole moiety, and a chlorophenyl group, which contribute to its biological activity.
The biological activity of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The compound is believed to modulate these targets, leading to various biological responses including:
- Antimicrobial Activity : The compound has shown promising results against several bacterial strains.
- Anti-inflammatory Effects : It may inhibit inflammatory pathways through specific receptor interactions.
- Anticancer Potential : Preliminary studies indicate that it could affect tumor cell proliferation.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the following table:
Case Studies and Research Findings
- Antimicrobial Activity : In a study evaluating various thiophene derivatives, this compound exhibited significant antibacterial activity against Salmonella typhi with an IC50 value of 12.5 μM, indicating its potential as an antibacterial agent .
- Antiviral Properties : Research investigating the compound's effect on HIV reverse transcriptase revealed an IC50 of 2.3 μM, suggesting that this compound could serve as a lead in developing antiviral therapeutics targeting HIV .
- Anti-inflammatory Effects : In vitro studies on RAW 264.7 macrophages demonstrated that this compound could reduce pro-inflammatory cytokine production, showing promise for treating inflammatory diseases .
- Anticancer Activity : The compound was tested on MCF-7 breast cancer cells where it inhibited cell proliferation with an IC50 value of 5 μM, indicating its potential as an anticancer drug candidate .
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-3-pyrrol-1-yl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2OS2/c21-15-7-5-14(6-8-15)17-13-26-19(18(17)23-9-1-2-10-23)20(24)22-12-16-4-3-11-25-16/h1-11,13H,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOZHWSHHFVWLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














